molecular formula C10H9N3O3S B11182940 5-{[(furan-2-ylmethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[(furan-2-ylmethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11182940
M. Wt: 251.26 g/mol
InChI Key: UUAJVIKWMWKLEA-UHFFFAOYSA-N
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Description

5-{[(furan-2-ylmethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a furan moiety. This compound is of significant interest due to its potential biological and pharmaceutical applications, particularly in the synthesis of medicinally useful derivatives.

Preparation Methods

The synthesis of 5-{[(furan-2-ylmethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be achieved through a one-pot pseudo multicomponent reaction. This method involves the use of ceric ammonium nitrate (CAN) as an inexpensive and eco-friendly catalyst . The reaction is typically carried out at room temperature, making it a convenient and efficient process.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-{[(furan-2-ylmethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(furan-2-ylmethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of phosphodiesterase, which is crucial for its use in asthma treatment .

Comparison with Similar Compounds

Similar compounds to 5-{[(furan-2-ylmethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include:

The uniqueness of this compound lies in its specific structure, which combines a furan moiety with a pyrimidine ring, enhancing its potential biological activities and making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H9N3O3S

Molecular Weight

251.26 g/mol

IUPAC Name

5-(furan-2-ylmethyliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C10H9N3O3S/c14-8-7(9(15)13-10(17)12-8)5-11-4-6-2-1-3-16-6/h1-3,5H,4H2,(H3,12,13,14,15,17)

InChI Key

UUAJVIKWMWKLEA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN=CC2=C(NC(=S)NC2=O)O

Origin of Product

United States

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